(1R,2R)-1-methoxy-2,3-dihydro-1H-inden-2-ol
Overview
Description
(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-ol is a chiral organic compound with a unique structure that includes a methoxy group and a hydroxyl group attached to an indane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-methoxy-2,3-dihydro-1H-inden-2-ol typically involves the reduction of a precursor compound, such as an indanone derivative, followed by the introduction of the methoxy group. One common method involves the use of a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of solvents like methanol or ethanol and reagents such as sodium borohydride for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form more saturated derivatives. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are often used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of indanone derivatives.
Reduction: Formation of fully saturated indane derivatives.
Substitution: Formation of various substituted indane compounds.
Scientific Research Applications
(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (1R,2R)-1-methoxy-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
(1R,2R)-1,2-Dihydro-1H-inden-2-ol: Lacks the methoxy group, making it less versatile in certain chemical reactions.
(1S,2S)-1-Methoxy-2,3-dihydro-1H-inden-2-ol: The enantiomer of the compound, which may have different biological activities and properties.
Indanone Derivatives: Precursors in the synthesis of (1R,2R)-1-methoxy-2,3-dihydro-1H-inden-2-ol, used in various oxidation and reduction reactions.
Uniqueness: The presence of both a methoxy and a hydroxyl group in this compound provides unique reactivity and potential for diverse applications. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(1R,2R)-1-methoxy-2,3-dihydro-1H-inden-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-11H,6H2,1H3/t9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWPZRVYPHGXSF-NXEZZACHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2=CC=CC=C12)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](CC2=CC=CC=C12)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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